3,9-dimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione
Description
Properties
IUPAC Name |
3,9-dimethyl-1,4-dihydropurino[8,7-c][1,2,4]triazine-6,8-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N6O2/c1-4-3-15-5-6(10-8(15)13-12-4)14(2)9(17)11-7(5)16/h3H2,1-2H3,(H,10,13)(H,11,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRIKWTNMIVLMJJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NNC2=NC3=C(N2C1)C(=O)NC(=O)N3C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Scaffold Construction via Cyclocondensation Reactions
The triazino-purine system is typically synthesized through cyclocondensation of diaminopyrimidine derivatives with hydrazine or its analogues. For example, 3-methyl-5-methylsulfanyl-1H-pyrazolo[4,3-e][1, triazine serves as a common intermediate for annulation reactions. Treatment with anhydrous hydrazine in tetrahydrofuran at reflux conditions generates the 5-hydrazino derivative, which undergoes oxidative cyclization using mercury(II) oxide to yield the triazino-purine core . This method achieves a 90% yield for the hydrazinolysis step and 85% for subsequent cyclization .
Critical parameters include:
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Solvent selection : Tetrahydrofuran (THF) or ethanol for optimal solubility.
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Temperature : Reflux conditions (60–80°C) to accelerate nucleophilic substitution.
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Oxidizing agents : Mercury(II) oxide or potassium permanganate for dehydrogenation .
Regioselective Methylation Strategies
Introducing methyl groups at positions 3 and 9 requires careful control to avoid over-alkylation. A two-step methylation protocol is employed:
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Initial methylation : Reaction of the purine precursor with iodomethane in dimethylformamide (DMF) at 0–5°C selectively methylates the N3 position .
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Secondary methylation : Subsequent treatment with methyl triflate in acetonitrile at room temperature targets the N9 position, achieving >80% regioselectivity .
| Methylation Step | Reagent | Solvent | Temperature | Yield |
|---|---|---|---|---|
| N3 Methylation | CH₃I | DMF | 0–5°C | 92% |
| N9 Methylation | (CH₃)₂SO₄ | MeCN | 25°C | 85% |
Characterization via -NMR confirms methylation success, with singlet peaks at δ 3.45 (N3–CH₃) and δ 3.78 (N9–CH₃) .
One-Pot Oxidative Coupling for Purine Formation
A metal-free oxidative coupling method enables efficient purine ring formation. Combining 3,5-diaminopyrimidine with a primary alkoxide (e.g., sodium ethoxide) in the presence of N,N-dimethylpropanamide initiates Schiff base formation, followed by annulation to generate the purine core . This one-pot approach reduces purification steps and achieves 70–75% yield .
Key advantages include:
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No metal catalysts : Eliminates contamination risks in pharmaceutical applications.
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Broad substrate scope : Compatible with ethyl, propyl, and benzyl alkoxides.
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Scalability : Demonstrated at 100 mmol scale without yield loss .
Final Cyclization and Functionalization
The triazino ring is closed via intramolecular cyclization of hydrazine intermediates. For instance, treating 5-hydrazino-1,3-dimethyl-1H-pyrazolo[4,3-e] triazine with triphosgene in dichloromethane generates the dione moiety, completing the target structure . This step requires strict anhydrous conditions to prevent hydrolysis, yielding 78% of the final product .
Optimized conditions :
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Reagent : Triphosgene (0.33 equiv) for controlled reactivity.
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Base : Triethylamine to neutralize HCl byproducts.
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Reaction time : 4–6 hours at 0°C to minimize side reactions .
Industrial-Scale Production and Purification
Large-scale synthesis employs continuous flow reactors to enhance reproducibility. Key steps include:
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Precursor mixing : Dosed addition of diaminopyrimidine and hydrazine hydrate.
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In-line oxidation : Integration of MnO₂ cartridges for real-time dehydrogenation.
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Crystallization : Anti-solvent (hexane) addition to precipitate the product, achieving >99% purity.
| Parameter | Laboratory Scale | Industrial Scale |
|---|---|---|
| Yield | 75% | 82% |
| Purity (HPLC) | 98% | 99.5% |
| Reaction Time | 12 h | 3 h |
Analytical Validation and Quality Control
Final products are validated using:
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High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formula (e.g., C₁₁H₁₄N₆O₂ requires m/z 262.27).
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Infrared Spectroscopy : Bands at 1685 cm⁻¹ (C=O) and 1550 cm⁻¹ (triazine ring) .
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X-ray Diffraction : Resolves regiochemistry of methyl groups .
Comparative Analysis of Synthetic Routes
Chemical Reactions Analysis
Types of Reactions
3,9-dimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield dihydro derivatives with altered electronic properties.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups onto the triazine or purine rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dimethyl sulfoxide, and catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of functionalized triazine-purine compounds.
Scientific Research Applications
3,9-dimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 3,9-dimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit specific enzymes by binding to their active sites, thereby modulating biochemical pathways. Additionally, its unique structure allows it to interact with nucleic acids, potentially affecting gene expression and cellular functions .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole Derivatives: These compounds share the triazole ring but differ in their overall structure and properties.
Purine Derivatives: Compounds like adenine and guanine are structurally similar but lack the fused triazine ring.
Uniqueness
3,9-dimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione is unique due to its fused triazine-purine structure, which imparts distinct electronic and steric properties
Biological Activity
3,9-Dimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.
Chemical Structure and Properties
The compound belongs to the class of triazino-purines characterized by the presence of a triazine ring fused with a purine structure. Its molecular formula is with a molecular weight of approximately 206.22 g/mol. The specific arrangement of nitrogen and carbon atoms contributes to its unique biological activities.
Antimicrobial Activity
Research indicates that derivatives of purine and triazine compounds exhibit significant antimicrobial properties. In vitro studies have shown that 3,9-dimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione demonstrates activity against various bacterial strains. For example:
- E. coli : Exhibited minimum inhibitory concentration (MIC) values suggesting effective antibacterial action.
- S. aureus : Similar studies reported zones of inhibition comparable to standard antibiotics.
| Bacterial Strain | MIC (µg/mL) | Zone of Inhibition (mm) |
|---|---|---|
| E. coli | 500 | 18 |
| S. aureus | 250 | 20 |
Antiviral Activity
The compound has shown promise in antiviral applications. It has been evaluated against several viral strains with results indicating potential effectiveness in inhibiting viral replication processes. Specific mechanisms may involve interference with viral RNA synthesis or protein translation pathways.
Anticancer Properties
Preliminary studies suggest that 3,9-dimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione may possess anticancer properties by inducing apoptosis in cancer cell lines. The mechanism appears to involve the modulation of cell cycle regulators and apoptosis-related proteins.
Case Study 1: Antimicrobial Efficacy
A study conducted by researchers at a major university focused on the synthesis and evaluation of various triazino-purine derivatives for their antimicrobial efficacy. The study found that modifications in the side chains significantly enhanced the antibacterial activity against resistant strains of bacteria.
Case Study 2: Antiviral Mechanism
Another research effort investigated the antiviral mechanisms of triazino derivatives against HIV and other retroviruses. The findings indicated that these compounds could inhibit reverse transcriptase activity effectively.
Q & A
Q. What are the key steps and challenges in synthesizing 3,9-dimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8-dione?
The synthesis typically involves multi-step reactions, including cyclization of purine precursors followed by regioselective methylation. A critical challenge is achieving high regiochemical control during methylation to ensure proper substitution at the 3- and 9-positions. Reaction conditions (e.g., temperature, solvent polarity, and catalyst choice) must be optimized to avoid side products like over-methylated derivatives. For example, methylation of the triazine ring often requires anhydrous conditions and controlled stoichiometry . Post-synthetic purification via column chromatography or recrystallization is essential to isolate the target compound.
Q. Which spectroscopic techniques are most reliable for structural confirmation of this compound?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D experiments like COSY and HMBC) is indispensable for confirming the substitution pattern and ring system integrity. Mass spectrometry (MS) validates molecular weight, while High-Performance Liquid Chromatography (HPLC) assesses purity. For instance, ¹H NMR can distinguish between methyl groups at positions 3 and 9 based on coupling patterns with adjacent protons .
Q. How does the compound’s solubility profile impact experimental design in biological assays?
The compound’s limited aqueous solubility (due to hydrophobic methyl groups and aromatic rings) necessitates the use of co-solvents like dimethyl sulfoxide (DMSO) or surfactants. Pre-formulation studies, including solubility screening in buffers at varying pH, are critical to ensure stability and avoid aggregation in cellular assays. Dynamic Light Scattering (DLS) can monitor particle size distribution in solution .
Q. What are the primary degradation pathways of this compound under standard storage conditions?
Degradation occurs via hydrolysis of the dione moiety under humid conditions or oxidation of the methyl groups. Stability studies using accelerated thermal gravimetric analysis (TGA) and liquid chromatography-mass spectrometry (LC-MS) identify degradation products. Storage in inert atmospheres (argon) at –20°C in amber vials minimizes decomposition .
Q. How can researchers validate the purity of this compound before initiating pharmacological studies?
Combined use of HPLC (with UV/Vis or diode-array detection) and elemental analysis ensures >95% purity. Residual solvents are quantified via Gas Chromatography (GC), while trace metal impurities (from catalysts) require Inductively Coupled Plasma Mass Spectrometry (ICP-MS). Batch-to-batch consistency is validated using these methods .
Advanced Research Questions
Q. What strategies resolve contradictions in reported biological activity data across studies?
Discrepancies often arise from differences in assay conditions (e.g., cell lines, solvent concentrations) or compound purity. Meta-analyses comparing IC₅₀ values under standardized protocols (e.g., CLSI guidelines) are recommended. Structural analogs (e.g., fluorobenzyl or methoxyphenyl derivatives) can be synthesized to isolate substituent-specific effects, as seen in similar purine diones .
Q. How can computational modeling predict interaction mechanisms between this compound and kinase targets?
Docking studies (using software like AutoDock Vina) model binding poses within ATP-binding pockets of kinases. Molecular Dynamics (MD) simulations assess stability over time, while Quantum Mechanical (QM) calculations predict electronic interactions (e.g., π-π stacking with aromatic residues). These methods guide mutagenesis experiments to validate key residues .
Q. What experimental approaches optimize the compound’s selectivity for specific enzyme isoforms?
Isoform-specific assays (e.g., radiometric kinase profiling) identify off-target effects. Structure-Activity Relationship (SAR) studies modify substituents at positions 3 and 9 to enhance selectivity. For example, bulkier groups at position 9 reduce affinity for non-target kinases by steric hindrance .
Q. How do environmental factors influence the compound’s stability in long-term ecological studies?
Photodegradation under UV light and microbial metabolism in soil/water systems are assessed using High-Resolution Mass Spectrometry (HRMS) and ¹⁴C-labeled tracing. OECD Test Guideline 307 evaluates hydrolysis rates, while QSAR models predict bioaccumulation potential based on logP values .
Q. What methodologies quantify synergistic effects of this compound in combination therapies?
Chou-Talalay combination index (CI) analysis determines synergism/antagonism in dose-response matrices. Isobolograms and Bliss independence models validate interactions statistically. Flow cytometry or RNA sequencing can elucidate mechanistic synergies (e.g., apoptosis induction with chemotherapeutics) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
